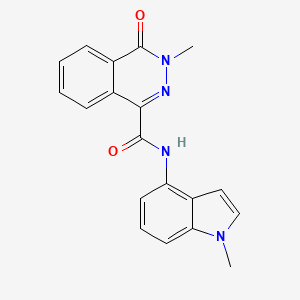![molecular formula C19H17ClN2O2S2 B12168613 1-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-2-methyl-2,3-dihydro-1H-indole](/img/structure/B12168613.png)
1-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-2-methyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-2-methyl-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a sulfonyl group, and an indole moiety
Preparation Methods
The synthesis of 1-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Sulfonyl Group: This step involves the reaction of the thiazole intermediate with 4-methylbenzenesulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Formation of the Indole Moiety: The final step involves the cyclization of the intermediate to form the indole ring, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-2-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions, to introduce different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-2-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It can serve as a lead compound for the development of new therapeutic agents.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly those containing thiazole and indole moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-2-methyl-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
1-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-2-methyl-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
4-methylbenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares the sulfonyl group.
Thiazole derivatives: Compounds containing the thiazole ring are structurally similar and may have similar chemical properties and reactivity.
Indole derivatives: Compounds containing the indole moiety are also structurally related and may have similar biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties that are not found in the individual components.
Properties
Molecular Formula |
C19H17ClN2O2S2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
5-chloro-2-(2-methyl-2,3-dihydroindol-1-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-12-7-9-15(10-8-12)26(23,24)18-17(20)25-19(21-18)22-13(2)11-14-5-3-4-6-16(14)22/h3-10,13H,11H2,1-2H3 |
InChI Key |
BNWMRMLBMUNLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168534.png)
![1-({[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12168548.png)
![[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168551.png)

![N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12168566.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12168567.png)
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B12168580.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12168582.png)
![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12168587.png)
![1-[2-(4-hydroxyphenyl)ethyl]-5-oxo-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B12168593.png)

![N-[4-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B12168596.png)
![[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168599.png)
